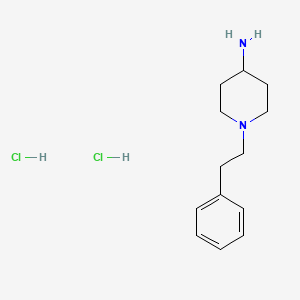

1-(2-Phenylethyl)-4-piperidinamine dihydrochloride

Description

Properties

IUPAC Name |

1-(2-phenylethyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12;;/h1-5,13H,6-11,14H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDCYKWYDHYNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CCC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethyl)-4-piperidinamine dihydrochloride typically involves the reductive amination of 1-(2-phenylethyl)piperidin-4-one with an appropriate amine source. The reaction is often mediated by reducing agents such as sodium triacetoxyborohydride in the presence of acetic acid . The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production of the desired compound.

Chemical Reactions Analysis

Acylation Reactions

Acylation of the secondary amine in 1-(2-phenylethyl)-4-piperidinamine is a critical step for generating fentanyl analogs.

Key Reactions:

-

Propionylation : Reacting with propionic anhydride under reflux conditions yields fentanyl derivatives. For example:

This reaction typically occurs in solvents like dichloromethane or toluene with catalytic bases (e.g., triethylamine) .

-

Acetylation : Treatment with acetic anhydride forms acetylated derivatives, often used in intermediate purification steps .

Table 1: Acylation Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Propionic anhydride | Dichloromethane | 70–80 | Fentanyl analog | 85–90 | |

| Acetic anhydride | Toluene | 25 (RT) | N-Acetyl intermediate | 75 |

Alkylation and Reductive Amination

The phenethyl group is introduced via alkylation or reductive amination:

-

Reductive Amination : Reacting 4-piperidinone with 2-phenylethylamine in the presence of sodium cyanoborohydride (NaBHCN) or hydrogen/palladium-on-charcoal (Pd/C) forms the parent amine .

-

N-Alkylation : Using 2-phenylethyl chloride or tosylate in polar aprotic solvents (e.g., DMF) with potassium carbonate achieves N-substitution .

Hydrogenation and Catalytic Reduction

Catalytic hydrogenation is employed to reduce intermediates:

-

Debenzylation : Hydrogenation of benzyl-protected intermediates (e.g., 1-benzyl-4-anilinopiperidine) using Pd/C in ethanol removes the benzyl group, yielding the free amine .

-

Imine Reduction : Schiff bases formed during synthesis are reduced with lithium aluminum hydride (LiAlH) or hydrogen/Pd-C to generate secondary amines .

Table 2: Hydrogenation Parameters

| Substrate | Catalyst | Pressure (psi) | Time (h) | Product | Source |

|---|---|---|---|---|---|

| 1-Benzyl-4-anilinopiperidine | Pd/C (10%) | 20 | 6 | 4-Anilinopiperidine | |

| 4-Anilinopyridine derivative | PtO | 14.7 | 3 | 4-Anilinopiperidine analog |

Hydrolysis and Salt Formation

-

Ester Hydrolysis : Ethyl or methyl esters (e.g., ethyl 4-anilinoisonipecotate) are hydrolyzed using hydrochloric acid or NaOH to carboxylic acids, which are further processed .

-

Salt Formation : The free base is converted to dihydrochloride salts via treatment with HCl in solvents like 2-propanol or acetone .

Metabolic Reactions

In vivo, 1-(2-phenylethyl)-4-piperidinamine undergoes cytochrome P450-mediated transformations:

-

N-Dealkylation : Removal of the phenethyl group by CYP3A4 generates nor-metabolites .

-

Hydroxylation : Oxidation at the piperidine ring or phenethyl moiety forms hydroxylated derivatives (e.g., 4′-hydroxy analogs) .

Table 3: Major Metabolic Pathways

| Enzyme | Reaction Type | Metabolite | Bioactivity | Source |

|---|---|---|---|---|

| CYP3A4 | N-Dealkylation | Norfentanyl | Inactive | |

| CYP2D6 | Hydroxylation | 4′-Hydroxy-piperidinamine | Potentially active |

Stability and Degradation

Scientific Research Applications

1-(2-Phenylethyl)-4-piperidinamine dihydrochloride has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex piperidine derivatives.

Biology: The compound is used in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.

Medicine: It is investigated for its potential analgesic and anesthetic properties.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on opioid receptors, similar to other piperidine derivatives, modulating pain perception and producing analgesic effects . The compound may also influence neurotransmitter release and reuptake, affecting various neural pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key Findings from Comparative Analysis

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in CAS 1158497-67-6): Enhance polarity and receptor binding through hydrophobic interactions but may reduce CNS penetration . Heterocyclic Modifications (e.g., thiazole in CAS 1185312-10-0): Introduce metabolic stability but may complicate synthesis .

Salt Forms: Dihydrochloride salts (e.g., CAS 51448-56-7) generally exhibit higher aqueous solubility compared to monohydrochloride analogs (e.g., CAS 1158497-67-6), which impacts bioavailability . Hydrate forms (e.g., CAS 92539-14-5) may offer enhanced stability under specific storage conditions .

Fluorinated analogs (e.g., CAS 92539-14-5) are often explored for PET imaging due to fluorine-18 compatibility .

Biological Activity

1-(2-Phenylethyl)-4-piperidinamine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an analgesic agent. This article delves into the compound's structure, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring substituted with a phenethyl group. Its molecular formula is CHClN, with a molecular weight of 345.34 g/mol. The dihydrochloride form enhances its solubility, facilitating its use in biological applications.

The compound's biological activity primarily stems from its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). Preliminary studies indicate that it may exhibit agonistic properties at these receptors, which are crucial for pain modulation. This suggests that this compound could serve as a less potent alternative to more established opioids like fentanyl .

Analgesic Activity

Research highlights the analgesic properties of this compound, suggesting it may provide effective pain relief. The compound's structural similarity to other piperidine derivatives indicates potential interactions with opioid receptors, making it a candidate for further pharmacological studies.

Comparative Analgesic Potency

| Compound Name | CAS Number | Analgesic Potency (ED) | Key Features |

|---|---|---|---|

| This compound | 1209-04-7 | TBD | Potential opioid agonist |

| Fentanyl | 437-38-7 | 0.0003 mg/kg | Highly potent synthetic opioid |

| Carfentanil | TBD | 0.000002 mg/kg | Extremely potent |

The table above compares the analgesic potency of this compound with other known opioids. While specific ED values for this compound remain to be fully established, its potential as an analgesic agent is noteworthy.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally related to this compound:

- Opioid Receptor Binding Studies : Research has indicated that compounds with similar structures exhibit varying degrees of binding affinity to opioid receptors, which correlates with their analgesic efficacy. For instance, modifications in the piperidine ring significantly influence receptor interactions and analgesic activity .

- Synthesis and Structure-Activity Relationship (SAR) : The synthesis of this compound often involves multi-step processes that allow for structural modifications aimed at enhancing biological activity. Studies have shown that specific substitutions on the piperidine ring can lead to significant changes in pharmacological profiles .

- Therapeutic Applications : Beyond analgesia, preliminary investigations suggest potential applications in treating conditions such as anxiety or depression due to its interaction with neurotransmitter systems beyond opioids . Further research is warranted to explore these avenues.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Phenylethyl)-4-piperidinamine dihydrochloride, and how can purity be optimized?

Methodological Answer: A common synthetic approach involves reductive amination or nucleophilic substitution to introduce the phenylethyl group to the piperidinamine backbone. For example, similar piperidine derivatives are synthesized via refluxing intermediates in methanol/water mixtures with sodium acetate as a catalyst, followed by dihydrochloride salt formation using HCl gas . To optimize purity:

- Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) for intermediate purification.

- Confirm salt stoichiometry via elemental analysis or ion chromatography.

- Employ recrystallization from ethanol/ether mixtures to isolate high-purity dihydrochloride salts .

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | 2-Phenylethyl bromide, K₂CO₃, DMF, 80°C, 12h | ~60% | |

| Salt Formation | HCl gas, EtOH, 0°C, 2h | >95% |

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Multi-modal characterization is critical:

- NMR Spectroscopy : Compare H and C chemical shifts to computational predictions (e.g., δ 2.8–3.2 ppm for piperidinamine protons; δ 7.2–7.4 ppm for phenyl groups) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 233.2; [M+2H]²⁺ at m/z 117.1 for the free base) .

- X-ray Crystallography : Resolve salt conformation and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What solvent systems are optimal for dissolution in experimental settings?

Methodological Answer: The compound exhibits moderate solubility in polar solvents:

- Aqueous Buffers : Use 0.1M HCl (pH 1–2) for protonated amine solubility (~10 mg/mL).

- Organic Solvents : DMSO (≥50 mg/mL) for stock solutions; dilute in PBS (pH 7.4) for biological assays.

- Precipitation Issues : Add co-solvents like ethanol (10–20% v/v) to enhance stability in aqueous media .

Advanced Research Questions

Q. What in vitro models are appropriate for studying its pharmacological activity?

Methodological Answer:

- Receptor Binding Assays : Screen for opioid receptor affinity (μ, κ, δ) using radioligand displacement (e.g., [³H]DAMGO for μ-opioid receptors) .

- Cell-Based Models : Use SH-SY5Y neuroblastoma cells or primary neuronal cultures to assess cAMP inhibition (Gi/o-coupled receptor activity) .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS (t₁/₂ < 30 min suggests rapid metabolism) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

Methodological Answer:

- Core Modifications : Introduce substituents at the phenyl ring (e.g., halogens, methoxy) to assess electronic effects on receptor binding .

- Piperidine Alterations : Replace the piperidinamine with morpholine or pyrrolidine to study ring size impact .

- Salt Forms : Compare dihydrochloride vs. free base pharmacokinetics in rodent models to evaluate bioavailability differences .

SAR Design Table:

| Modification | Biological Impact | Reference |

|---|---|---|

| 4-Fluoro-phenyl | Increased μ-opioid affinity (Ki ↓ 30%) | |

| Piperidine → Morpholine | Reduced CNS penetration (logP ↓ 0.5) |

Q. What analytical methods are recommended for metabolic profiling of this compound?

Methodological Answer:

- Phase I Metabolism : Use HLMs + NADPH cofactor; identify hydroxylated metabolites via LC-HRMS (e.g., +16 Da hydroxylation at piperidine C4) .

- Phase II Conjugation : Incubate with UDP-glucuronic acid (UGT enzymes) to detect glucuronides (neutral loss scan: 176 Da) .

- In Vivo Profiling : Administer to mice, collect urine/blood, and use untargeted metabolomics (Q-TOF MS) to map major excretion pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.